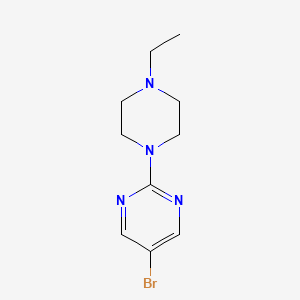

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVPUQAKHMQWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine basic properties

An In-depth Technical Guide to 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core properties, synthesis, and application of this compound. As a pivotal building block in modern medicinal chemistry, a thorough understanding of its characteristics is essential for leveraging its full potential in drug discovery pipelines.

Introduction: A Versatile Pyrimidine Scaffold

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational structures in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The pyrimidine scaffold is prized in drug development for its ability to form key hydrogen bond interactions with biological targets and to serve as a bioisostere for other aromatic systems, often enhancing pharmacokinetic properties.[1] The subject of this guide is a strategically functionalized derivative, featuring a reactive bromine atom and an ethylpiperazine moiety. This specific combination of features makes it a highly valuable intermediate, particularly in the synthesis of targeted therapeutics like kinase inhibitors.

Core Physicochemical Properties

A precise understanding of the compound's physicochemical properties is the bedrock of its application in experimental design, influencing everything from solvent selection to reaction kinetics and formulation development.

| Property | Value | Source |

| CAS Number | 950410-05-6 | [2] |

| Molecular Formula | C₁₀H₁₅BrN₄ | N/A |

| Molecular Weight | 271.16 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Purity | Typically >95% | [2] |

| InChI Key | JMVPUQAKHMQWAF-UHFFFAOYSA-N | [2] |

| Classification | Tertiary Amine, 6-membered Heterocycle, Piperazine, Pyrimidine | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and robust method involves reacting a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, with 1-ethylpiperazine.

The causality behind this strategy is rooted in the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of leaving groups (e.g., chlorine atoms). The reaction selectively proceeds to yield the desired product, which is then purified via standard laboratory techniques.

Caption: High-level workflow for the synthesis of this compound.

The true synthetic value of this molecule lies in the reactivity of the C5-bromo substituent. This bromine atom serves as a versatile chemical handle for introducing further molecular complexity via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions.[3][4] This allows for the systematic exploration of chemical space around the pyrimidine core, a critical activity in lead optimization.

Application in Drug Discovery: A Kinase Inhibitor Building Block

The pyrimidine scaffold is a well-established "hinge-binder" motif in a multitude of kinase inhibitors. Kinases are critical enzymes in cellular signaling, and their dysregulation is a known driver of diseases like cancer. Therefore, molecules that can modulate kinase activity are of high therapeutic interest. This compound is an ideal starting point for creating libraries of potential kinase inhibitors.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a self-validating methodology for coupling an aryl boronic acid to the pyrimidine core. The success of each step is verifiable through standard analytical techniques.

Objective: To synthesize a 5-aryl-2-(4-ethylpiperazin-1-yl)pyrimidine derivative.

Methodology:

-

Reagent Preparation & Inerting:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: The palladium catalyst is essential for the catalytic cycle that forms the C-C bond. The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical self-validating step; failure to remove oxygen will result in catalyst degradation and poor or no reaction.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak validates progress.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract the aqueous phase three times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: This aqueous work-up removes the inorganic base and salts, partitioning the desired organic product into the ethyl acetate layer.

-

-

Purification and Characterization:

-

Purify the crude residue using flash column chromatography on silica gel.

-

Validation: The purity of the collected fractions should be confirmed by TLC or LC-MS.

-

Confirm the structure of the final, purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The resulting data provides the ultimate validation of a successful synthesis.

-

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a brominated organic compound and a tertiary amine, this compound requires careful handling in a laboratory setting. While specific data for this exact molecule is limited, data for analogous compounds provides a strong basis for safety protocols.

-

Hazard Classification: Similar brominated pyrimidines and pyridines are classified as irritants, potentially causing skin, eye, and respiratory irritation.[5][6][7] Some are classified as acutely toxic if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][8]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from oxidizing agents.[8][10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery. Its structure is optimized for both biological interaction and synthetic versatility. The combination of a pyrimidine core, a reactive bromine handle, and a piperazine moiety provides a robust platform for generating novel and diverse molecular entities. The methodologies and insights presented in this guide are intended to empower researchers to effectively and safely utilize this valuable compound in their pursuit of next-generation therapeutics.

References

-

Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available at: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. echemi.com [echemi.com]

- 10. CAS 364794-58-1 | 5-Bromo-2-(4-methylpiperazin-1-YL)pyridine - Synblock [synblock.com]

An In-Depth Technical Guide to 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

CAS Number: 950410-05-6

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role as a molecular scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, makes it an ideal anchor for designing molecules that bind to biological targets with high affinity and selectivity. The pyrimidine core is a cornerstone in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[3][4]

This compound emerges as a valuable building block in this context. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[5] The 2-(4-ethylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and target engagement.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 950410-05-6 | |

| Molecular Formula | C₁₀H₁₅BrN₄ | |

| Molecular Weight | 271.16 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | Inferred from structure |

| Purity | Typically >95% (commercially available) |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide at the 2-position by an amine nucleophile.[6][7]

Proposed Synthetic Pathway

The logical and most common synthetic route involves the reaction of 2,5-dibromopyrimidine with 1-ethylpiperazine. The bromine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, allowing for a regioselective substitution.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a well-established procedure for the synthesis of similar 2-aminopyrimidine derivatives and is expected to yield the desired product in good purity and yield.

Materials:

-

2,5-Dibromopyrimidine (1.0 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Addition of Reagents: Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the stirred solution. Then, add 1-ethylpiperazine (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons as two singlets in the aromatic region (δ 8.0-8.5 ppm). The piperazine protons will appear as two sets of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃).

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield. The piperazine and ethyl group carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (271.16 for ¹²C, ¹H, ⁷⁹Br, ¹⁴N). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine ring, and C-N stretching of the piperazine moiety.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1][16]

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4][17] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3][18] The pyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[19][20]

The 5-bromo substituent on the pyrimidine ring acts as a key derivatization point. Through metal-catalyzed cross-coupling reactions such as Suzuki or Stille couplings, various aryl or heteroaryl groups can be introduced at this position. This allows for the exploration of the "selectivity pocket" of the kinase active site, enabling the development of inhibitors with high potency and selectivity for the target kinase.[5][21]

Caption: Structure-Activity Relationship (SAR) concept for pyrimidine-based kinase inhibitors.

Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor using this compound as a starting material typically follows a well-defined workflow.

Sources

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-Ethylpiperazine | 5308-25-8 [chemicalbook.com]

- 12. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 13C NMR spectrum [chemicalbook.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

initial synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

An In-Depth Technical Guide to the Initial Synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The document details a robust and efficient synthetic strategy, grounded in established chemical principles and supported by authoritative references. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound methodology.

Introduction and Strategic Overview

This compound serves as a crucial heterocyclic building block. The strategic incorporation of a brominated pyrimidine core functionalized with an ethylpiperazine moiety makes it a valuable precursor for creating complex molecules with potential therapeutic applications. The synthesis is predicated on a highly reliable and well-understood reaction: the nucleophilic aromatic substitution (SNAr).

The chosen synthetic pathway involves two primary stages:

-

Stage 1: Synthesis of the Key Precursor: Preparation of 5-bromo-2-chloropyrimidine.

-

Stage 2: Nucleophilic Aromatic Substitution (SNAr): Coupling of 5-bromo-2-chloropyrimidine with 1-ethylpiperazine to yield the final product.

This approach is selected for its efficiency, scalability, and the commercial availability of the starting materials.

The Core Synthetic Pathway: Mechanism and Rationale

The synthesis hinges on the reaction between an activated heteroaryl halide and a nucleophilic amine. The pyrimidine ring, being an electron-deficient system, is highly activated towards nucleophilic attack, especially with leaving groups like chlorine at the C2 position.

Stage 1: Efficient Synthesis of 5-Bromo-2-chloropyrimidine

Traditionally, the synthesis of 5-bromo-2-chloropyrimidine involved multi-step processes with potentially hazardous reagents. However, modern methodologies have streamlined this preparation. A notable one-step method utilizes 2-hydroxypyrimidine as the starting material.[1] This process involves a catalyzed bromination followed by chlorination, significantly improving efficiency and safety.[1] 5-bromo-2-chloropyrimidine is a vital intermediate used in the synthesis of various pharmaceutical compounds, including inhibitors for certain biological pathways.[2]

Stage 2: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of the synthesis is the SNAr reaction. In this step, the secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring. The chloride ion is subsequently displaced.

Mechanism Rationale: The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which polarizes the C2-Cl bond and makes the carbon atom highly electrophilic. This inherent electronic property facilitates the attack by the nitrogen nucleophile of the piperazine ring. The reaction proceeds through a temporary, stabilized intermediate known as a Meisenheimer complex before the leaving group (chloride) is eliminated to restore aromaticity. Such reactions are well-established for pyrimidines, pyrazines, and other nitrogen-containing heterocycles.[3]

Caption: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. Successful execution relies on precise control of reaction conditions and appropriate handling of materials.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 75-78 | - | Key electrophile. |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | -11 | 156 | Nucleophile. |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | -50 | 126.5 | Non-nucleophilic base. |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | -45 | 81.6 | Anhydrous, reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Extraction solvent. |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | - | Aqueous wash. |

| Brine | NaCl (aq) | - | - | - | Aqueous wash. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | Drying agent. |

Step-by-Step Synthesis Workflow

The following workflow provides a detailed procedure for laboratory-scale synthesis.

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Causality: Anhydrous conditions prevent side reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Nucleophile Addition: To the stirring solution, add 1-ethylpiperazine (1.1 eq) dropwise at room temperature.

-

Reaction and Monitoring: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-chloropyrimidine) is consumed.[4]

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (DCM).

-

Extraction and Drying: Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Trustworthiness: The aqueous washes are critical for removing the DIPEA hydrochloride salt and any remaining water-soluble impurities, ensuring a cleaner crude product for purification.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

5-bromo-2-chloropyrimidine is an irritant. Avoid inhalation and contact with skin.

-

DIPEA is corrosive and flammable. Handle with care.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BrN₄ |

| Molecular Weight | 271.16 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >95%[6] |

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the pyrimidine proton, as well as the ethyl group and piperazine ring protons, with appropriate chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method suitable for laboratory and scaled-up production. The process leverages a well-understood reaction mechanism on an activated pyrimidine core. By following the detailed protocol and employing modern precursor synthesis techniques, researchers can readily access this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

-

Scuola, S. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

-

Synthesis And Studies On Antimicrobial Activity Of Piperazine Containing 5-Bromo-2-Substituted Piperazines. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

-

5-Bromopyrimidine. PubChem. Available at: [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrar.com [ijrar.com]

- 5. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

The Pyrimidine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrimidine Core

The pyrimidine ring, a fundamental component of nucleic acids, has proven to be a remarkably versatile and privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, and to serve as a bioisostere for other aromatic systems has led to its incorporation into a wide array of approved therapeutic agents.[1][4] This guide provides an in-depth exploration of the key therapeutic targets of pyrimidine-based compounds, offering insights into their mechanisms of action, and presenting methodologies for their evaluation. The content herein is designed to empower researchers and drug development professionals in their quest to leverage the pyrimidine core for novel therapeutic interventions.

I. Targeting the Kinome: A Cornerstone of Pyrimidine-Based Cancer Therapy

The human kinome represents one of the most successfully targeted protein families in oncology, and pyrimidine derivatives have been at the forefront of this revolution.[5][6] The 2-aminopyrimidine motif, in particular, is a highly effective hinge-binding fragment that anchors inhibitors to the ATP-binding site of numerous kinases.

A. Epidermal Growth Factor Receptor (EGFR) and ErbB Family Kinases

Overexpression and activating mutations of EGFR are hallmarks of various cancers, including non-small cell lung cancer and breast cancer.[2] Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting both wild-type and mutant forms of EGFR.

-

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, preventing EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as MAPK and PI3K/Akt. Several approved drugs, including Gefitinib, Erlotinib, and Osimertinib, feature a quinazoline or pyrimidine core that is crucial for their inhibitory activity.[2][7]

-

Experimental Workflow: EGFR Inhibition Assay (KinaseGlo® Luminescent Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of the pyrimidine test compound in DMSO.

-

Dilute the compound to the desired concentrations in kinase assay buffer.

-

Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

-

Prepare an ATP solution at a concentration near the Km for EGFR.

-

-

Assay Procedure:

-

Add 5 µL of the diluted pyrimidine compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the EGFR/substrate mix to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Add 25 µL of KinaseGlo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

-

B. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Dysregulation of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine-based compounds have been developed as potent inhibitors of various CDKs, including CDK4/6 and CDK2.[8]

-

Mechanism of Action: By blocking the ATP-binding site of CDKs, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby inducing cell cycle arrest, typically at the G1/S transition.

-

Illustrative Signaling Pathway: CDK4/6 Inhibition

Caption: Inhibition of the CDK4/6-Rb pathway by pyrimidine compounds.

C. Other Clinically Relevant Kinase Targets

The versatility of the pyrimidine scaffold has enabled the targeting of a broad range of other kinases implicated in cancer and other diseases.

| Kinase Target | Associated Disease(s) | Example Pyrimidine-Based Inhibitor(s) |

| BCR-ABL | Chronic Myeloid Leukemia (CML) | Imatinib, Dasatinib[9][10] |

| Pim Kinases | Various Cancers | SGI-1776 (preclinical)[11] |

| Aurora Kinases | Various Cancers | Danusertib (preclinical/clinical)[12] |

| Polo-like Kinase (PLK) | Various Cancers | Volasertib (clinical)[12] |

| TBK1 | Neuroinflammation, Cancer | Preclinical compounds[5] |

II. Targeting Cellular Metabolism: A Strategy for Anti-proliferative and Antiviral Agents

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides for DNA and RNA synthesis.[13][14] Targeting the pyrimidine metabolic pathway is therefore a validated strategy for therapeutic intervention.

A. Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of pyrimidine pools, thereby halting cell proliferation and viral replication.[14][15]

-

Mechanism of Action: Pyrimidine-based DHODH inhibitors act by binding to the enzyme and preventing the conversion of dihydroorotate to orotate. This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.

-

Experimental Workflow: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549) or virus-infected cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

-

B. Thymidylate Synthase (TS)

TS is a crucial enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA.[16]

-

Mechanism of Action: Pyrimidine analogs, such as 5-fluorouracil (5-FU), are metabolized intracellularly to fluorodeoxyuridine monophosphate (FdUMP).[17] FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" of cancer cells.

-

Illustrative Mechanism of Action: 5-FU

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

III. Targeting Neurodegenerative Processes

Emerging research has identified promising applications for pyrimidine compounds in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD).[18]

A. Kinase Targets in Neurodegeneration

Several kinases are implicated in the pathology of neurodegenerative disorders.

-

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD. Pyrimidine-based inhibitors of GSK-3β are being investigated for their potential to reduce tau pathology.[1]

-

Microtubule Affinity Regulating Kinases (MARKs): These kinases also phosphorylate tau, affecting its ability to stabilize microtubules.[5] Inhibition of MARKs by pyrimidine compounds could help maintain microtubule integrity and neuronal function.

B. Other Targets in Neurodegeneration

-

Monoamine Oxidase (MAO): Some 4,6-diphenylpyrimidine derivatives have shown inhibitory activity against MAO, an enzyme involved in the breakdown of neurotransmitters.[19] MAO inhibitors are used in the treatment of Parkinson's disease.

-

Microtubule Stabilization: Certain triazolopyrimidine compounds have been shown to cross the blood-brain barrier and stabilize microtubules, which could be beneficial in tauopathies like AD.[20]

IV. Antiviral and Antimicrobial Applications

The pyrimidine scaffold is a cornerstone of antiviral and antimicrobial chemotherapy.

A. Viral Polymerase Inhibition

Many antiviral drugs are pyrimidine nucleoside analogs that, after intracellular phosphorylation, act as chain terminators or inhibitors of viral DNA or RNA polymerases.[21]

-

Mechanism of Action: These analogs are incorporated into the growing viral nucleic acid chain, but lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting replication. Examples include Zidovudine (AZT) for HIV and Remdesivir for SARS-CoV-2.

B. Other Antimicrobial Targets

-

Dihydrofolate Reductase (DHFR): In protozoan parasites like Plasmodium falciparum (the causative agent of malaria), pyrimidine-based drugs such as pyrimethamine inhibit DHFR, an enzyme essential for folate metabolism and, consequently, DNA synthesis.[21]

-

Acyl Carrier Protein Reductase: This enzyme is a target for pyrimidine derivatives in the development of new treatments for tuberculosis.[1]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its chemical tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug development. Future efforts will likely focus on the development of more selective and potent pyrimidine-based inhibitors, particularly for challenging targets in oncology and neurodegenerative diseases. The hybridization of the pyrimidine core with other pharmacophores is also a promising strategy for generating novel compounds with dual or multi-targeted activities.[8] As our understanding of disease biology deepens, the versatility of the pyrimidine ring will undoubtedly be harnessed to create the next generation of innovative medicines.

References

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- Im

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Recent Advances in Pyrimidine-Based Drugs.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PubMed Central.

- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central.

- Recent Advances in Pyrimidine-Based Drugs. PubMed.

- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed.

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.

- Pyrimidine Metabolism Pathways Synthesis and Degradation.

- Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. University of Pennsylvania.

- Pyrimidine Analogs. NCBI Bookshelf.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PNAS.

- Pyrimidine analogues for the management of neurodegenerative diseases.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 17. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]

- 21. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

The Strategic Application of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine in Modern Medicinal Chemistry

Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, owing to its prevalence in the fundamental building blocks of life, DNA and RNA.[1] In medicinal chemistry, this heterocycle is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and specificity.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

This technical guide focuses on a particularly valuable derivative: 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine . This compound serves as a versatile intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The bromine atom at the 5-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the 2-(4-ethylpiperazin-1-yl) moiety often plays a crucial role in establishing key interactions with the target protein and enhancing solubility.

Core Applications in Kinase Inhibitor Development

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrimidine scaffold is an excellent starting point for designing kinase inhibitors as it can mimic the hinge-binding interactions of ATP in the kinase active site.[2][3]

Targeting the Aurora Kinase Family

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[1][5] A notable application of the 2-(4-ethylpiperazin-1-yl)pyrimidine core is in the development of Aurora A kinase inhibitors.[1][5]

In a structure-based drug design campaign, a series of pyrimidine-based derivatives were synthesized to inhibit Aurora A kinase activity and consequently reduce the levels of MYC oncoproteins, which are implicated in a wide range of cancers.[1][5] The synthesis of these inhibitors often involves the reaction of a halogenated pyrimidine with 1-ethylpiperazine, highlighting the importance of intermediates like this compound.[1][5] The ethylpiperazine moiety can contribute to the compound's solubility and may form important interactions within the binding pocket of the kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution. The starting material, 2,5-dibromopyrimidine, is commercially available.

Materials:

-

2,5-dibromopyrimidine

-

1-ethylpiperazine

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous DMF, add 1-ethylpiperazine (1.1-1.5 eq) and a suitable base such as triethylamine (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove any remaining DMF and salts.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization

The bromine atom at the 5-position of this compound is a versatile handle for introducing various aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[6]

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(4-ethylpiperazin-1-yl)pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase. This example uses a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified target kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and other components optimized for the specific kinase)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes the in vitro activity of a series of pyrimidine-based Aurora A kinase inhibitors, demonstrating the impact of substitutions on the pyrimidine core. While not all compounds are direct derivatives of this compound, they share the key 2-(4-ethylpiperazin-1-yl)pyrimidine scaffold and illustrate the principles of SAR in this chemical series.

| Compound ID | R1 | R2 | Aurora A IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) |

| 1a | H | 5-methyl-1H-pyrazol-3-yl | 50 | 1.31 |

| 1b | Cl | 5-methyl-1H-pyrazol-3-yl | 35 | 0.85 |

| 1c | F | 5-methyl-1H-pyrazol-3-yl | 42 | 1.12 |

| 13 | (S)-(4-chloro-2-fluorophenyl)(3-aminopyrrolidin-1-yl)carbonyl | 5-methyl-1H-pyrazol-3-yl | <20 | <0.2 |

Data adapted from a study on pyrimidine-based Aurora kinase inhibitors.[1][5]

Interpretation of SAR Data:

-

The data suggests that substitution at the R1 position can influence both enzymatic and cellular potency.

-

The introduction of a chloro group at the R1 position (Compound 1b) resulted in a modest improvement in Aurora A inhibition compared to the unsubstituted analog (Compound 1a).

-

The more complex substituent in Compound 13, which includes a chiral pyrrolidine linker and a substituted phenyl group, led to a significant enhancement in both Aurora A inhibitory activity and antiproliferative effects in the HCT-116 colon cancer cell line.[1][5] This highlights the importance of exploring diverse substitutions at the 5-position of the pyrimidine ring, a strategy enabled by the use of this compound as a starting material.

Visualization of Key Concepts

Signaling Pathway: Role of Aurora A Kinase in Cell Cycle Progression

Caption: Role of Aurora A kinase in mitosis and its inhibition.

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

Caption: Workflow for kinase inhibitor discovery.

Logical Relationship: The Rationale for Using this compound

Caption: Rationale for using the title compound in drug design.

References

-

Munikrishnappa, M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(11), 103403. [Link]

-

Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7584–7603. [Link]

-

Karimi, F., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Heterocyclic Chemistry, 60(10), 1735-1768. [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

-

Bavetsias, V., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 21(3), 337. [Link]

-

De, A., et al. (2009). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5100-5104. [Link]

-

Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

-

Hatcher, J. M., et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 64(16), 12156–12177. [Link]

-

Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 856577. [Link]

-

Zhang, Y., et al. (2020). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 63(1), 477-493. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link]

-

Foucourt, A., et al. (2021). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(1), 12-42. [Link]

-

Liu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126933. [Link]

-

Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]

-

Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current Pharmaceutical Design, 29(16), 1221-1240. [Link]

-

Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

-

Singh, U. P., et al. (2023). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

-

Kumar, A., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

-

PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Pyrimidine Derivatives

Foreword: A Modern Approach to Pyrimidine Characterization

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The journey from a novel synthetic pyrimidine derivative to a potential drug candidate is paved with rigorous analytical characterization. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the key analytical techniques essential for the comprehensive characterization of these vital compounds. We move beyond rote protocols, delving into the underlying principles and the rationale behind experimental choices to empower you with the knowledge to not only execute these methods but also to troubleshoot and adapt them to your specific research needs. Our focus is on creating a self-validating system of analysis, where data from multiple, orthogonal techniques converge to provide an unambiguous structural and purity profile of your pyrimidine derivatives.

The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, and pyrimidine derivatives are no exception.[1][2] It provides a wealth of information about the molecular structure, including the connectivity of atoms, their chemical environment, and their spatial arrangement.[2]

The Power Duo: ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR experiments for the initial characterization of a pyrimidine derivative.

-

¹H NMR Spectroscopy : This technique provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) of the pyrimidine ring protons are particularly informative, being sensitive to the nature and position of substituents.[1]

-

¹³C NMR Spectroscopy : ¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.[1]

-

Choice of Deuterated Solvent : The selection of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is the first critical decision.[2] The primary consideration is the solubility of the pyrimidine derivative. For compounds with exchangeable protons (e.g., -NH₂, -OH), DMSO-d₆ is often preferred as it slows down the rate of proton exchange, allowing for their observation. Conversely, adding a drop of D₂O to the NMR tube can be used as a confirmatory test for these protons, as they will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum.[3]

-

Spectrometer Frequency : Higher field strengths (e.g., 500 or 600 MHz) provide better signal dispersion and are particularly useful for resolving complex spin systems often found in substituted pyrimidines.

-

Relaxation Delay (D1) : This parameter is crucial for obtaining quantitative ¹³C NMR data. A longer D1 (e.g., 5 times the longest T₁ of the carbon atoms) ensures that all carbon nuclei have fully relaxed before the next pulse, leading to more accurate signal integration.

Protocol: ¹H and ¹³C NMR Analysis of a Pyrimidine Derivative

Objective : To obtain high-quality ¹H and ¹³C NMR spectra for structural elucidation.

Materials :

-

Purified pyrimidine derivative (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[2]

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation :

-

NMR Spectrometer (300-600 MHz)

Procedure :

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.[1]

-

Apply baseline correction to obtain a flat baseline.[1]

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Advanced NMR Techniques for Complex Pyrimidines

For more complex pyrimidine derivatives, two-dimensional (2D) NMR techniques are invaluable for unambiguous structure determination.[4]

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton and carbon signals that are directly bonded, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons, providing insights into the three-dimensional structure and stereochemistry of the molecule.

Troubleshooting NMR Analysis

| Problem | Possible Cause | Solution |

| Poor resolution and broad peaks | Inhomogeneous magnetic field. | Re-shim the magnet. |

| Sample concentration is too high, leading to aggregation. | Dilute the sample. | |

| Overlapping peaks in the aromatic region | Insufficient spectral dispersion. | Use a higher field NMR spectrometer. Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[3] |

| Disappearance of -NH or -OH peaks | Rapid exchange with residual water in the solvent. | Use a fresh, anhydrous deuterated solvent (e.g., DMSO-d₆). Add a drop of D₂O to confirm the exchangeable proton.[3] |

| Inaccurate integrations in ¹³C NMR | Insufficient relaxation delay (D1). | Increase the relaxation delay (D1) to at least 5 times the longest T₁ of the carbon atoms. |

Confirming Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound.[2] For pyrimidine derivatives, it serves as a critical tool for confirming the identity of a synthesized compound and for identifying impurities.

Ionization Techniques for Pyrimidine Derivatives

The choice of ionization technique is crucial for successful MS analysis.

-

Electrospray Ionization (ESI) : A soft ionization technique that is well-suited for polar and thermally labile compounds, making it ideal for many pyrimidine derivatives.[2] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar compounds that are not easily ionized by ESI.

-

Electron Impact (EI) : A "hard" ionization technique that can cause extensive fragmentation. While this can make interpretation complex, the resulting fragmentation pattern can provide valuable structural information.

-

Ionization Mode (Positive vs. Negative) : The choice of positive or negative ion mode depends on the acidic or basic nature of the pyrimidine derivative. Compounds with basic nitrogen atoms (common in pyrimidines) are readily protonated and are best analyzed in positive ion mode. Acidic pyrimidine derivatives will be more readily deprotonated and are better suited for negative ion mode.

-

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of a novel pyrimidine derivative.

Protocol: ESI-MS Analysis of a Pyrimidine Derivative

Objective : To determine the molecular weight of a pyrimidine derivative.

Materials :

-

Purified pyrimidine derivative

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Formic acid or ammonium hydroxide (for modifying the mobile phase)

Instrumentation :

-

Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure :

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Set the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to optimal values for the compound class.[2]

-

Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis :

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

If using HRMS, use the accurate mass to calculate the elemental composition and compare it with the expected formula.

-

Troubleshooting Mass Spectrometry Analysis

| Problem | Possible Cause | Solution |

| No or weak signal | Inefficient ionization. | Optimize the ionization source parameters. Switch to a different ionization technique (e.g., APCI). Modify the mobile phase with an additive (e.g., formic acid for positive mode, ammonium hydroxide for negative mode). |

| Multiple adducts observed | Presence of salts in the sample or mobile phase. | Use high-purity solvents and additives. Desalt the sample prior to analysis. |

| In-source fragmentation | High cone or capillary voltage. | Reduce the cone or capillary voltage to minimize fragmentation. |

Assessing Purity and Quantity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pyrimidine derivatives and for their quantification.[5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6]

The Principles of Reversed-Phase HPLC for Pyrimidines

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for the analysis of pyrimidine derivatives.[5]

-

Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The ratio of these solvents is adjusted to achieve optimal separation. For more polar pyrimidine derivatives, a higher percentage of water is used, while for less polar compounds, a higher percentage of the organic solvent is required.

-

Mobile Phase pH : The pH of the mobile phase can significantly impact the retention and peak shape of ionizable pyrimidine derivatives. For basic pyrimidines, using a low pH mobile phase (e.g., with 0.1% formic acid) will protonate the basic nitrogen atoms, leading to better peak shapes and retention.[7]

-

Column Chemistry : While C18 columns are widely used, for very polar pyrimidine derivatives, a more polar stationary phase (e.g., a polar-embedded phase or a phenyl-hexyl phase) may provide better retention and selectivity.

Protocol: Reversed-Phase HPLC Analysis of a Pyrimidine Derivative

Objective : To determine the purity of a pyrimidine derivative.

Materials :

-

Purified pyrimidine derivative

-

HPLC-grade water, acetonitrile, and/or methanol

-

Formic acid or other mobile phase additives

Instrumentation :

-

HPLC system with a UV detector

Procedure :

-

Sample Preparation :

-

Prepare a stock solution of the pyrimidine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., the mobile phase).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition :

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Set the flow rate (typically 1 mL/min for a 4.6 mm ID column).

-

Set the UV detector to a wavelength where the pyrimidine derivative has strong absorbance (determined by UV-Vis spectroscopy).

-

Inject a known volume of the sample solution.

-

Run a gradient or isocratic elution program to separate the components.

-

-

Data Analysis :

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Troubleshooting HPLC Analysis

| Problem | Possible Cause | Solution |

| Peak tailing | Secondary interactions between basic pyrimidine derivatives and residual silanol groups on the silica-based stationary phase. | Use a low pH mobile phase to suppress silanol ionization.[7] Use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based). Add a competing base (e.g., triethylamine) to the mobile phase.[7] |

| Peak broadening | Extra-column dead volume. | Use shorter, narrower ID tubing. Ensure all fittings are properly connected. |

| Column degradation. | Replace the column. | |

| Poor resolution | Suboptimal mobile phase composition. | Optimize the mobile phase composition and gradient profile. |

| Inappropriate column chemistry. | Try a column with a different stationary phase. |

Complementary Spectroscopic Techniques

While NMR, MS, and HPLC are the primary tools for pyrimidine characterization, other spectroscopic techniques provide valuable complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] Pyrimidine derivatives, with their conjugated systems, typically exhibit characteristic UV absorbance maxima that can be used for identification and quantification.

Objective : To determine the wavelength of maximum absorbance (λmax) of a pyrimidine derivative.

Materials :

-

Purified pyrimidine derivative

-

Spectroscopic grade solvent (e.g., ethanol, methanol, water)

-

Quartz cuvettes

Instrumentation :

-

UV-Vis Spectrophotometer

Procedure :

-

Sample Preparation :

-

Prepare a dilute solution of the pyrimidine derivative in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

-

Ensure the cuvettes are clean and rinsed with the solvent.[9]

-

-

Data Acquisition :

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the UV-Vis spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm).

-

-

Data Analysis :

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] For pyrimidine derivatives, FTIR can confirm the presence of key functional groups such as C=N, C=O, N-H, and C-H bonds.[10][11]

Objective : To identify the functional groups present in a pyrimidine derivative.

Materials :

-

Purified pyrimidine derivative (solid or liquid)

-

KBr (for solid samples)

-

ATR accessory

Instrumentation :

-

FTIR Spectrometer

Procedure :

-

Sample Preparation :

-

For solid samples (KBr pellet) : Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

For solid or liquid samples (ATR) : Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[12]

-

-

Data Acquisition :

-

Record a background spectrum.

-

Record the FTIR spectrum of the sample.

-

-

Data Analysis :

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

The Gold Standard for 3D Structure: X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

The Challenge of Crystal Growth

The primary bottleneck for X-ray crystallography is obtaining high-quality single crystals of the pyrimidine derivative. This often requires screening a variety of crystallization conditions (e.g., solvents, temperature, concentration).

Protocol: X-ray Crystallography of a Pyrimidine Derivative

Objective : To determine the three-dimensional structure of a pyrimidine derivative.

Materials :

-

High-purity pyrimidine derivative

-

A variety of solvents for crystallization screening

Instrumentation :

-

X-ray Diffractometer

Procedure :

-

Crystal Growth :

-

Grow single crystals of the pyrimidine derivative using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

-

-

Data Collection :

-

Structure Solution and Refinement :

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Troubleshooting X-ray Crystallography

| Problem | Possible Cause | Solution |

| Inability to grow single crystals | Poor sample purity. | Further purify the sample. |

| Unfavorable crystallization conditions. | Screen a wider range of solvents, temperatures, and crystallization techniques. | |